molecular formula C21H20O10 B11937134 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one

Cat. No.: B11937134
M. Wt: 432.4 g/mol
InChI Key: RIQBSCOBOICSFR-OACYRQNASA-N
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Description

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromen-4-one backbone. It is often studied for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyphenyl and tetrahydropyran groups. Common synthetic routes may involve:

    Formation of Chromen-4-one Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Attachment of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of Tetrahydropyran Group: This step may involve glycosylation reactions using protected sugar derivatives.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress and inflammation. It may also interact with specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one: Similar structure but lacks the tetrahydropyran group.

    (2R,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar glycosylated structure but different core.

Uniqueness

The uniqueness of 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one lies in its combination of a chromen-4-one core with both hydroxyphenyl and glycosylated tetrahydropyran groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c22-7-14-16(26)17(27)18(28)21(30-14)31-20-13(24)6-5-11-15(25)12(8-29-19(11)20)9-1-3-10(23)4-2-9/h1-6,8,14,16-18,21-24,26-28H,7H2/t14-,16-,17+,18-,21+/m1/s1

InChI Key

RIQBSCOBOICSFR-OACYRQNASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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